1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
CAS No.: 2413898-19-6
Cat. No.: VC6212204
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413898-19-6 |
|---|---|
| Molecular Formula | C8H18ClN3O |
| Molecular Weight | 207.7 |
| IUPAC Name | 1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H |
| Standard InChI Key | IEXLKUJTTDIYQW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. A 2-aminoethyl group (–CH₂CH₂NH₂) is attached to the nitrogen at position 4, while an acetyl group (–COCH₃) substitutes the nitrogen at position 1. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClN₃O |
| Molecular Weight | 207.7 g/mol |
| CAS Number | 2413898-19-6 |
| IUPAC Name | 1-[4-(2-aminoethyl)piperazin-1-yl]ethanone hydrochloride |
| SMILES | CC(=O)N1CCN(CC1)CCN.Cl |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no explicit synthesis route for this compound is documented, a plausible method involves:
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Alkylation of Piperazine: Reacting piperazine with chloroacetone in the presence of a base (e.g., K₂CO₃) to form 1-(piperazin-1-yl)ethanone.
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Aminoethylation: Introducing the aminoethyl group via reaction with 2-chloroethylamine hydrochloride under basic conditions.
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Salt Formation: Treating the free base with HCl to yield the hydrochloride salt.
Industrial Manufacturing
Large-scale production likely employs continuous flow reactors to optimize yield and purity. Key challenges include controlling exothermic reactions during alkylation and ensuring efficient removal of byproducts like ethylenediamine.
Pharmacological and Biological Applications
Antimicrobial Activity
Piperazine derivatives exhibit broad-spectrum antimicrobial effects. For example, Schiff base complexes of 1-(2-aminoethyl)piperazine show inhibitory activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . The aminoethyl group in this compound may enhance membrane permeability, disrupting bacterial cell walls .
Neuropharmacological Effects
Piperazine derivatives act as dopamine reuptake inhibitors, suggesting potential antidepressant applications. The aminoethyl side chain may enhance blood-brain barrier penetration, though in vivo studies are required .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Piperazine Derivatives
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride | C₈H₁₈ClN₃O | Acetyl group at N1 | Antimicrobial, potential anticancer |
| 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C₈H₁₉N₃O | Ethanol group instead of acetyl | Antidepressant, neuroprotective |
| 1-(2-Aminoethyl)piperazine | C₆H₁₅N₃ | Lacks acetyl substituent | Intermediate in drug synthesis |
The acetyl group in the target compound enhances electrophilicity, potentially increasing reactivity toward nucleophilic biological targets compared to ethanol or unsubstituted analogs.
Future Research Directions
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Synthetic Optimization: Develop one-pot synthesis methods to improve yield (>80%) and reduce purification steps.
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In Vivo Toxicology: Assess chronic toxicity in rodent models to establish safe dosage ranges.
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Mechanistic Studies: Investigate interactions with bacterial topoisomerases and human kinases using X-ray crystallography.
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Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability for intravenous delivery .
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